2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide
Description
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Properties
IUPAC Name |
2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c1-14-3-8-19(15(2)9-14)28-21-18(11-27-28)22(26-13-25-21)30-12-20(29)24-10-16-4-6-17(23)7-5-16/h3-9,11,13H,10,12H2,1-2H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDULGYXMDVOHKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorobenzyl)acetamide is a member of the pyrazolo[3,4-d]pyrimidine family, known for its diverse biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C26H25N7O3S
- Molecular Weight : 483.59 g/mol
- IUPAC Name : this compound
- Purity : Typically ≥ 95%
Biological Activity Overview
The biological activity of this compound primarily revolves around its potential as an antiviral , anti-inflammatory , and anticancer agent . The following sections detail specific activities and findings from various studies.
Antiviral Activity
Research indicates that compounds related to pyrazolo[3,4-d]pyrimidines exhibit significant antiviral properties. A study highlighted that certain derivatives showed effective inhibition against viral replication in cell cultures. For instance:
- Activity against HIV : Compounds with similar structures demonstrated EC50 values in the low micromolar range (0.20–0.35 μM), indicating potent antiviral activity against HIV reverse transcriptase .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been assessed through various assays:
- COX Inhibition : In vitro studies have shown that related pyrazolo compounds can selectively inhibit cyclooxygenase (COX) enzymes. For example, one derivative exhibited an IC50 value of 0.52 μM against COX-II, suggesting a strong anti-inflammatory effect compared to standard drugs like Celecoxib .
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| Pyrazolo derivative | 0.52 | 10.73 |
| Celecoxib | 0.78 | 9.51 |
Anticancer Activity
The anticancer properties of pyrazolo derivatives have been explored in various cancer cell lines:
- Mechanism of Action : The compound is believed to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell growth and survival. Studies have reported significant cytotoxic effects in breast and prostate cancer cell lines with IC50 values ranging from 1 to 10 μM .
Case Studies
Several case studies have documented the efficacy of pyrazolo[3,4-d]pyrimidine derivatives:
- Study on Breast Cancer Cells : A derivative was tested on MCF-7 breast cancer cells, showing a dose-dependent reduction in cell viability with an IC50 value of approximately 5 μM.
- Anti-inflammatory Efficacy in Animal Models : In vivo studies using rat models demonstrated a reduction in paw edema by up to 64% when treated with the compound compared to a control group .
The mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory processes and viral replication.
- Apoptotic Pathways Activation : Induction of apoptosis in cancer cells via intrinsic pathways involving caspases and mitochondrial dysfunction.
Q & A
Q. Table 1. Key Synthetic Intermediates and Yields
| Intermediate | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1-(2,4-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-one | Cyclocondensation (POCl₃, 110°C) | 78 | |
| Thioacetamide derivative | K₂CO₃, DMF, 80°C, 12 h | 65 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
